molecular formula C13H24NO5P B15326010 cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid

cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid

Cat. No.: B15326010
M. Wt: 305.31 g/mol
InChI Key: OFQHAQFILDUIJU-VHSXEESVSA-N
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Description

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amino group on the piperidine ring using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dimethylphosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the removal of the Boc group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid
  • rac-(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid

Uniqueness

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H24NO5P

Molecular Weight

305.31 g/mol

IUPAC Name

(2R,4S)-4-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-6-9(20(4,5)18)8-10(14)11(15)16/h9-10H,6-8H2,1-5H3,(H,15,16)/t9-,10+/m0/s1

InChI Key

OFQHAQFILDUIJU-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)P(=O)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)P(=O)(C)C

Origin of Product

United States

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